molecular formula C15H19NO3 B14013259 Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate CAS No. 7475-62-9

Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate

Cat. No.: B14013259
CAS No.: 7475-62-9
M. Wt: 261.32 g/mol
InChI Key: JSGNAEIYJHTTFR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to an esterification reaction with ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted esters and related compounds.

Scientific Research Applications

Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(hydroxyimino)cyclohexane-1-carboxylate
  • Ethyl 4-hydroxyimino-1-cyclohexane-1-carboxylate
  • Ethyl 4-hydroxyimino-1-phenyl-cyclopentane-1-carboxylate

Uniqueness

Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate is unique due to the presence of both a phenyl group and an oxime functional group, which confer distinct chemical and biological properties.

Properties

CAS No.

7475-62-9

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 4-hydroxyimino-1-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-14(17)15(12-6-4-3-5-7-12)10-8-13(16-18)9-11-15/h3-7,18H,2,8-11H2,1H3

InChI Key

JSGNAEIYJHTTFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=NO)CC1)C2=CC=CC=C2

Origin of Product

United States

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